Lipophilicity Enhancement (LogP) vs. Des-Trifluoromethoxy Analog
The target compound exhibits a predicted LogP of 3.26, substantially higher than the 2.30 XLogP of its des-trifluoromethoxy analog, 3-(3-chlorophenyl)propionic acid (CAS 21640-48-2). This difference of approximately 0.96 LogP units corresponds to a roughly 9-fold increase in octanol-water partition coefficient, directly attributable to the –OCF₃ group .
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP 3.26 (predicted, Chemsrc) |
| Comparator Or Baseline | 3-(3-Chlorophenyl)propionic acid (CAS 21640-48-2): XLogP 2.30 (PubChem computed) |
| Quantified Difference | ΔLogP ≈ +0.96 (~9× higher lipophilicity) |
| Conditions | Predicted/computed LogP values; standard octanol-water partition models |
Why This Matters
Higher lipophilicity translates to improved passive membrane permeability, potentially better oral bioavailability, and altered tissue distribution profiles, making the target compound a superior starting point for medicinal chemistry programs where CNS penetration or intracellular target access is required.
